![molecular formula C8H3BrF6 B2570293 4-Bromo-1,2-bis(trifluoromethyl)benzene CAS No. 320-29-6](/img/structure/B2570293.png)
4-Bromo-1,2-bis(trifluoromethyl)benzene
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Overview
Description
4-Bromo-1,2-bis(trifluoromethyl)benzene, also known as 3,4-Bis(trifluoromethyl)bromobenzene, is a chemical compound with the molecular formula C8H3BrF6 . It has a molecular weight of 293.00 g/mol . The IUPAC name for this compound is 4-bromo-1,2-bis(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for 4-Bromo-1,2-bis(trifluoromethyl)benzene is 1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H . The Canonical SMILES string is C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
4-Bromo-1,2-bis(trifluoromethyl)benzene is a liquid at room temperature . It has a refractive index of 1.437 and a density of 1.738 g/mL at 25 °C . The boiling point is 158 °C/740 mmHg .Scientific Research Applications
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and their derivatives are synthesized using 4-Bromo-1,2-bis(trifluoromethyl)benzene . These compounds have found extensive use in the agrochemical and pharmaceutical industries .
Agrochemical Applications
TFMP derivatives are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Ion
1,3-Bis(trifluoromethyl)-5-bromobenzene, a compound related to 4-Bromo-1,2-bis(trifluoromethyl)benzene, was used to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .
Suzuki-Miyaura Reaction
4-Bromobenzotrifluoride, another compound related to 4-Bromo-1,2-bis(trifluoromethyl)benzene, was used to study the catalytic activity of palladacycle using the Suzuki-Miyaura reaction .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, including those containing a trifluoromethyl group, is an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety and Hazards
The safety data sheet for 4-Bromo-1,2-bis(trifluoromethyl)benzene indicates that it is a combustible liquid . It has a flash point of 69 °C . The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
4-bromo-1,2-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWLLRHUNXRVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-bis(trifluoromethyl)benzene | |
CAS RN |
320-29-6 |
Source
|
Record name | 4-bromo-1,2-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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